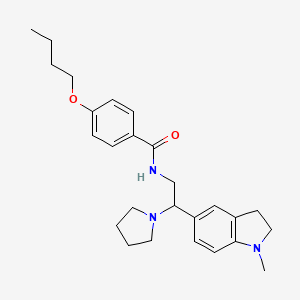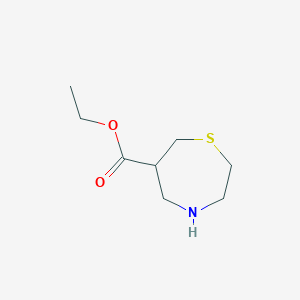
Ethyl 1,4-thiazepane-6-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1,4-thiazepane-6-carboxylate (ETC) is a heterocyclic compound that has gained significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry and material science. ETC belongs to the thiazepane family and is a cyclic amine with a five-membered ring containing a sulfur and a nitrogen atom.
科学研究应用
Ethyl 1,4-thiazepane-6-carboxylate has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit antimicrobial, anticancer, and anti-inflammatory activities. Ethyl 1,4-thiazepane-6-carboxylate has also been investigated for its potential use as a chiral building block in organic synthesis. In addition, Ethyl 1,4-thiazepane-6-carboxylate has been used as a ligand in coordination chemistry, and its metal complexes have been studied for their catalytic properties.
作用机制
The mechanism of action of Ethyl 1,4-thiazepane-6-carboxylate is not fully understood, but it is believed to involve the interaction of Ethyl 1,4-thiazepane-6-carboxylate with biological targets, such as enzymes and receptors. Ethyl 1,4-thiazepane-6-carboxylate has been reported to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase, which are involved in various physiological processes. Ethyl 1,4-thiazepane-6-carboxylate has also been reported to interact with certain receptors, such as the dopamine receptor, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
Ethyl 1,4-thiazepane-6-carboxylate has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. Ethyl 1,4-thiazepane-6-carboxylate has also been reported to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation. In addition, Ethyl 1,4-thiazepane-6-carboxylate has been shown to exhibit anti-inflammatory activity by reducing the production of inflammatory cytokines.
实验室实验的优点和局限性
Ethyl 1,4-thiazepane-6-carboxylate has several advantages for lab experiments, including its easy synthesis and availability, low toxicity, and diverse biological activities. However, Ethyl 1,4-thiazepane-6-carboxylate also has some limitations, including its low solubility in water, which can limit its use in aqueous environments. In addition, the mechanism of action of Ethyl 1,4-thiazepane-6-carboxylate is not fully understood, which can make it challenging to design experiments to study its effects.
未来方向
There are several future directions for the study of Ethyl 1,4-thiazepane-6-carboxylate. One direction is to investigate its potential use as a chiral building block in organic synthesis. Another direction is to study the structure-activity relationship of Ethyl 1,4-thiazepane-6-carboxylate and its derivatives to gain a better understanding of their biological activities. In addition, the development of Ethyl 1,4-thiazepane-6-carboxylate-based materials with specific properties, such as conductivity and catalytic activity, is another potential direction for future research.
Conclusion:
In conclusion, Ethyl 1,4-thiazepane-6-carboxylate is a heterocyclic compound with potential applications in various fields, including medicinal chemistry and material science. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of Ethyl 1,4-thiazepane-6-carboxylate and its derivatives for various applications.
合成方法
The synthesis of Ethyl 1,4-thiazepane-6-carboxylate involves the reaction of ethyl 3-mercapto-2-methylpropanoate with ethylenediamine. The reaction proceeds through a cyclization process, resulting in the formation of Ethyl 1,4-thiazepane-6-carboxylate. The yield of the reaction can be improved by optimizing the reaction conditions, such as temperature, solvent, and catalyst.
属性
IUPAC Name |
ethyl 1,4-thiazepane-6-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2S/c1-2-11-8(10)7-5-9-3-4-12-6-7/h7,9H,2-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVHMLTQLMRQGDN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CNCCSC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


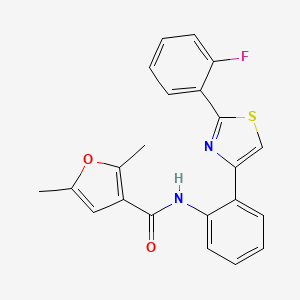
![(Z)-N'-(5-bromo-2-hydroxybenzylidene)tricyclo[4.3.1.1(3,8)]undecane-1-carbohydrazide](/img/structure/B2368969.png)
![N-(4-Methoxyphenyl)-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidine-1-carboxamide](/img/structure/B2368974.png)
![6-[4-(1,2-Dimethylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2368976.png)
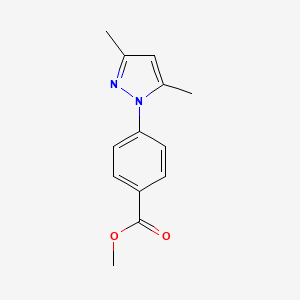
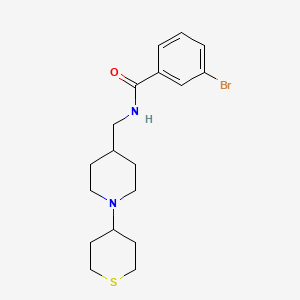
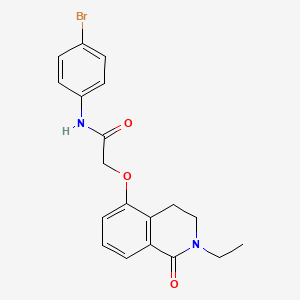
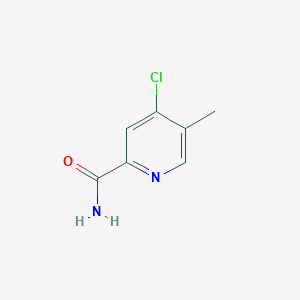
![5-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-2-(1H-indol-3-ylmethyl)-2H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2368982.png)
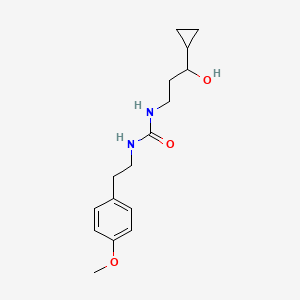
![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2368985.png)
![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2368987.png)
